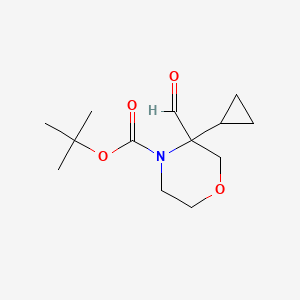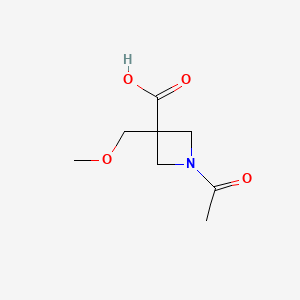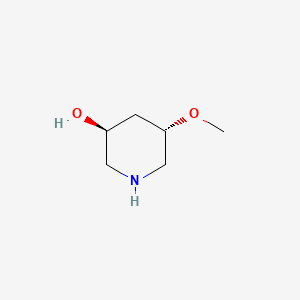![molecular formula C16H19NO6 B13507388 8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid is a complex organic compound with the molecular formula C17H21NO6. This compound is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a benzyloxycarbonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, preventing unwanted reactions at specific sites. The compound’s unique structure allows it to interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 8-[(Benzyloxy)carbonyl]amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- 8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid stands out due to its specific spiro structure and the presence of both dioxaspirodecane and benzyloxycarbonyl groups. These features provide unique reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
8-phenylmethoxycarbonyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c18-14(19)13-10-17(7-6-16(13)22-8-9-23-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
InChI Key |
DNXHYSJGKBSLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C12OCCO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


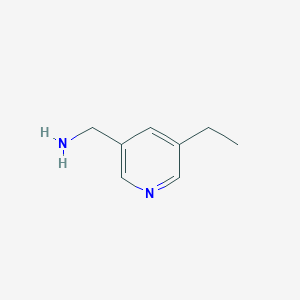
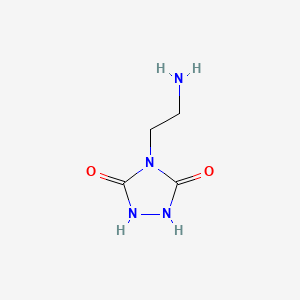

![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
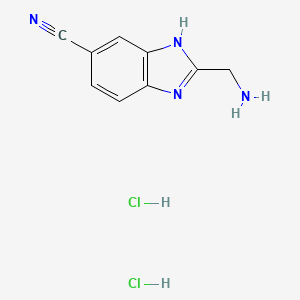
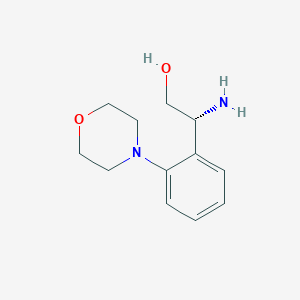
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
